molecular formula C7H6BrN3 B12280898 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B12280898
M. Wt: 212.05 g/mol
InChI Key: YXRDOALENXVVQE-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methyl group at the 5-position.

Preparation Methods

The synthesis of 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-methylpyrrole with pyrazine derivatives under controlled conditions can yield the desired compound. Industrial production methods often involve multi-step synthesis, including halogenation and cyclization reactions, to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

  • 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
  • 5H-Pyrrolo[2,3-b]pyrazine derivatives

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-5-methylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)10-6(8)4-9-5/h2-4H,1H3

InChI Key

YXRDOALENXVVQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC=C(N=C21)Br

Origin of Product

United States

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